![molecular formula C20H16O6 B180364 Cyclocommunol CAS No. 145643-96-5](/img/structure/B180364.png)
Cyclocommunol
Overview
Description
Scientific Research Applications
1. Apoptotic Effects in Cancer Cells
Cyclocommunol, a prenylflavonoid derived from breadfruit, has been found to exhibit significant proapoptotic effects on oral squamous cell carcinoma (OSCC) cell lines. This effect is achieved through caspase-dependent apoptosis, down-regulation of Akt/mTOR and Mcl-1 pathways, and induction of autophagy. Particularly, the suppression of Mcl-1 expression plays a notable role in the proapoptotic activity of this compound in OSCC (Weng, Bai, Ko, & Tsai, 2018).
2. Potential as an Anti-cancer Drug
This compound, along with other γ-pyrone compounds, has shown potent inhibition of human PLC/PRF/5 and KB cells in vitro. These findings indicate the potential of this compound as an anti-cancer drug. The structure-activity relationship analysis highlighted the significance of the epoxide group substitution in enhancing the anti-tumor activity of these compounds (Liou, Shieh, Cheng, Won, & Lin, 1993).
3. Antiplatelet Activities
This compound exhibits significant antiplatelet activity. In a study testing various prenylflavonoids, this compound demonstrated strong inhibition of platelet aggregation induced by arachidonic acid and collagen. This suggests its potential therapeutic application in conditions where inhibition of platelet aggregation is beneficial (Chun-Nan Lin, Shieh, Ko, & Teng, 1993).
Mechanism of Action
Cyclocommunol is a prenylflavonoid that has been isolated from breadfruit . It has been shown to exhibit antityrosinase and antiplatelet activities , and has demonstrated significant anti-tumor activity .
Target of Action
This compound primarily targets cancer cells, specifically human hepatoma and gastric cancer cells . It has also shown a proapoptotic effect on oral squamous cell carcinoma (OSCC) .
Mode of Action
This compound interacts with its targets by inhibiting their growth . It exerts its anti-tumor activity by inducing apoptosis, a process of programmed cell death . This leads to a decrease in the viability of the targeted cancer cells .
Biochemical Pathways
This compound affects multiple biochemical pathways. It has been found to down-regulate the phosphorylation/expression of Akt/mTOR and Mcl-1 . This is accompanied by the generation of reactive oxygen species and the induction of autophagy .
Result of Action
The result of this compound’s action is a decrease in the viability of targeted cancer cells . This occurs in a caspase-dependent apoptotic manner . In addition, this compound has been shown to have a proapoptotic effect on OSCC .
properties
IUPAC Name |
3,8,10-trihydroxy-6-(2-methylprop-1-enyl)-6H-chromeno[4,3-b]chromen-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O6/c1-9(2)5-15-18-19(24)17-13(23)6-11(22)8-16(17)26-20(18)12-4-3-10(21)7-14(12)25-15/h3-8,15,21-23H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNPAPHWKVLGHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C2=C(C3=C(O1)C=C(C=C3)O)OC4=CC(=CC(=C4C2=O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317731 | |
Record name | Cyclocommunol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801317731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cyclocommunol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040304 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
145643-96-5 | |
Record name | Cyclocommunol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145643-96-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclocommunol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801317731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclocommunol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040304 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
160 - 162 °C | |
Record name | Cyclocommunol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040304 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known biological activities of Cyclocommunol?
A1: this compound has demonstrated several biological activities in scientific studies, including:
- Anti-inflammatory activity: this compound exhibits anti-inflammatory properties by inhibiting prostaglandin E2 (PGE2) production, suggesting potential cyclooxygenase-2 (COX-2) inhibitory activity. [, ]
- Anti-cancer activity: In vitro studies have shown that this compound exhibits potent inhibitory effects against human cancer cell lines, including PLC/PRF/5, KB, SMMC-7721, BGC-823, and SGC-7901. [, , ] This suggests its potential as an anti-cancer agent, though further research is needed.
- Antidiabetic activity: While not as potent as other compounds isolated from the same source, this compound showed moderate antidiabetic activity through the inhibition of the α-glucosidase enzyme. []
Q2: What is the structure of this compound and what is its molecular formula and weight?
A2: this compound is a prenylated flavonoid. Its structure consists of a flavonoid core with a prenyl group attached.
Q3: From what natural sources can this compound be isolated?
A3: this compound has been isolated from several plant species, including:
- Artocarpus integer var. silvestris (bark) []
- Artocarpus altilis []
- Artocarpus champeden []
- Morus nigra (bark) [, ]
- Morus alba []
- Artocarpus tonkinensis (roots) []
Q4: What is known about the structure-activity relationship (SAR) of this compound and its analogues?
A4: While limited specific information is available on the SAR of this compound itself, studies on related γ-pyrone compounds, particularly xanthones, provide some insights []:
Q5: Are there any studies investigating the mechanism of action of this compound in inducing apoptosis in cancer cells?
A5: Yes, one study has shown that this compound induces apoptosis in human oral squamous cell carcinoma cells, at least partially, through a mechanism involving Mcl-1. [] Mcl-1 is an anti-apoptotic protein, and its downregulation can promote apoptosis. This suggests that this compound may exert its anti-cancer effects by modulating apoptotic pathways in cancer cells.
Q6: What analytical methods are commonly used to identify and quantify this compound?
A6: Researchers utilize various spectroscopic and chromatographic techniques to identify and quantify this compound:
- Spectroscopic methods: UV, IR, MS, 1D-NMR, and 2D-NMR are employed for structural elucidation and characterization. [, ]
- Chromatographic techniques: Column chromatography (silica gel, LH-20) and preparative HPLC are used for the isolation and purification of this compound from natural sources. [, ]
Q7: What is the historical context of this compound research?
A7: While pinpointing the exact discovery date of this compound is difficult, research on this compound and its related γ-pyrones has been ongoing for several decades. Early studies focused on isolating and characterizing these compounds from natural sources like the Morus and Artocarpus species. [] Over time, research interest expanded to investigating their biological activities, including anti-cancer [, ], anti-inflammatory [], and antidiabetic effects []. This growing body of research highlights the potential therapeutic applications of this compound and its analogues, prompting further investigation into their mechanisms of action and possible development into novel drug leads.
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